Cyclopentene oxide

Catalog No.
S793423
CAS No.
285-67-6
M.F
C5H8O
M. Wt
84.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopentene oxide

CAS Number

285-67-6

Product Name

Cyclopentene oxide

IUPAC Name

(1S,5R)-6-oxabicyclo[3.1.0]hexane

Molecular Formula

C5H8O

Molecular Weight

84.12 g/mol

InChI

InChI=1S/C5H8O/c1-2-4-5(3-1)6-4/h4-5H,1-3H2/t4-,5+

InChI Key

GJEZBVHHZQAEDB-SYDPRGILSA-N

SMILES

C1CC2C(C1)O2

Canonical SMILES

C1CC2C(C1)O2

Isomeric SMILES

C1C[C@@H]2[C@H](C1)O2

Cyclopentene oxide reacts with aromatic amines (amines containing an aromatic ring) in the presence of a bismuth trichloride (BiCl₃) catalyst to form beta-amino alcohols. This reaction exploits the reactive epoxide ring (three-membered oxygen-containing cycle) of cyclopentene oxide, which readily undergoes ring-opening by the nucleophilic amine group [1]. The bismuth trichloride catalyst helps activate the reaction and improve its efficiency.

  • [1] Cyclopentene oxide, 97%, Thermo Scientific Chemicals [Thermo Fisher Scientific website].()

Cyclopentene oxide is a cyclic ether with the molecular formula C5H8OC_5H_8O and a molecular weight of 84.12 g/mol. It is classified as an epoxide and is structurally recognized as 6-oxabicyclo[3.1.0]hexane. This compound is characterized by a three-membered epoxide ring, which contributes to its reactivity and utility in various

Cyclopentene oxide is a flammable liquid with moderate acute toxicity []. It can irritate the skin, eyes, and respiratory system upon contact or inhalation []. When handling cyclopentene oxide, it is crucial to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [].

, primarily due to its reactive epoxide group. Key reactions include:

  • Nucleophilic Ring Opening: Cyclopentene oxide readily undergoes nucleophilic attack, leading to the formation of various alcohols and amines. For instance, it can react with aromatic amines to produce beta-amino alcohols when catalyzed by bismuth trichloride .
  • Epoxidation Reactions: The compound can be synthesized through epoxidation processes involving cyclopentene and oxidizing agents like peracetic acid or hydrogen peroxide. Recent studies have explored the use of manganese-based catalysts in environmentally friendly epoxidation methods, achieving selectivity for cyclopentene oxide .
  • Coupling Reactions: Cyclopentene oxide can also participate in coupling reactions with carbon dioxide, producing valuable products for industrial applications .

The synthesis of cyclopentene oxide typically involves the following methods:

  • Epoxidation of Cyclopentene:
    • Using Peracids: Cyclopentene can be reacted with peracetic acid to form cyclopentene oxide.
    • Hydrogen Peroxide Method: A more environmentally friendly approach involves using hydrogen peroxide in combination with sodium bicarbonate and manganese sulfate as a catalyst. This method has shown promising selectivity towards cyclopentene oxide under optimized conditions .
  • Catalytic Systems: Various catalytic systems have been explored, including titanium-containing zeolites and manganese oxides, which enhance the efficiency of the epoxidation process .

Cyclopentene oxide is utilized in several applications across different fields:

  • Synthesis of Fine Chemicals: It serves as an intermediate in the production of beta-amino alcohols and other fine chemicals used in pharmaceuticals and agrochemicals.
  • Polymer Chemistry: Its reactive nature allows it to be used in polymerization reactions, contributing to the development of novel materials.
  • Chemical Research: As a versatile reagent, it is employed in various organic synthesis pathways for research purposes .

Interaction studies involving cyclopentene oxide primarily focus on its reactivity with nucleophiles. The compound's epoxide ring is susceptible to nucleophilic attack, leading to diverse products depending on the nature of the nucleophile involved. Studies have also investigated its behavior in catalytic systems where it interacts with carbon dioxide, showcasing its potential for carbon capture technologies .

Cyclopentene oxide shares similarities with other cyclic ethers and epoxides but possesses unique characteristics due to its specific ring structure and reactivity. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Cyclohexene oxideC6H10OC_6H_{10}OLarger ring structure; more stable than cyclopentene oxide
1,2-EpoxybutaneC4H8OC_4H_{8}OSmaller ring; used in different synthetic pathways
Styrene oxideC8H8OC_8H_{8}OAromatic compound; different reactivity profile

Uniqueness of Cyclopentene Oxide

Cyclopentene oxide's uniqueness lies in its five-membered ring structure, which imparts distinct physical and chemical properties compared to larger or smaller cyclic ethers. Its ability to readily undergo nucleophilic attack makes it valuable for synthesizing complex organic molecules and exploring new catalytic processes.

Bicyclic Framework Analysis

The bicyclic framework of cyclopentene oxide exhibits distinctive geometric parameters that differentiate it from simpler epoxide systems [5] [6]. Lanthanide induced shift studies combined with theoretical calculations have established that cyclopentene oxide adopts a boat conformation with a pucker angle of approximately 30 degrees [5] [6]. This conformational preference arises from the geometric constraints imposed by the fused ring system, where the epoxide functionality is incorporated into the bicyclic structure [5].

The carbon-oxygen bond lengths within the epoxide ring typically range from 1.44 to 1.49 Angstroms, while the carbon-carbon bond lengths in the cyclopentane ring measure approximately 1.53 Angstroms [7] [8]. The carbon-carbon bond length in the bridge connecting the rings spans 1.51 to 1.52 Angstroms [7]. The carbon-oxygen-carbon bond angle within the epoxide ring measures 60 to 62 degrees, characteristic of the strained three-membered ring geometry [9] [10].

The ring carbon-carbon-carbon bond angles approximate 105 degrees, closely approaching the ideal tetrahedral angle of 109.5 degrees [11] [12]. This angular arrangement contributes to the relatively low angle strain within the five-membered ring component of the bicyclic system [12] [13]. The epoxide ring angle maintains the characteristic 60-degree constraint imposed by the three-membered ring geometry [9] [14].

Computational studies employing various theoretical methods have provided detailed insights into the geometric parameters of cyclopentene oxide [15] [16]. Hartree-Fock calculations at the 6-31G* level, density functional theory calculations using B3LYP/6-311G, and second-order Møller-Plesset perturbation theory at the MP2/6-311G level consistently predict a boat conformation with pucker angles ranging from 28 to 30 degrees [16] [17].

Stereoelectronic Effects in Oxabicyclo Systems

The stereoelectronic properties of cyclopentene oxide are governed by the interplay between the electron-rich oxygen lone pairs and the strained carbon-carbon bonds within the bicyclic framework [18] [19]. The oxygen atom in the epoxide ring possesses two lone pairs of electrons that occupy nonbonding orbitals, contributing to both nucleophilic and electrophilic reactivity patterns [20] [9].

The highest occupied molecular orbital energy of cyclopentene oxide is calculated to be approximately -10.5 electron volts, with the lone pair orbital energy ranging from -10.2 to -10.8 electron volts [21]. The lowest unoccupied molecular orbital energy measures approximately 2.8 electron volts, representing the sigma-star carbon-oxygen antibonding orbital [21]. This electronic configuration creates a significant energy gap that influences the compound's chemical reactivity and stability [21].

Hyperconjugative interactions play a crucial role in stabilizing the oxabicyclo system through negative hyperconjugation involving the oxygen lone pairs [18] [22]. These stereoelectronic effects arise from the overlap between filled nonbonding orbitals on oxygen and vacant sigma-star orbitals on adjacent carbon atoms [18] [19]. The magnitude of these interactions depends on the relative orientation of the participating orbitals, with antiperiplanar arrangements providing optimal overlap [19].

The dipole moment of cyclopentene oxide ranges from 1.8 to 2.1 Debye units, reflecting the polarized nature of the carbon-oxygen bonds within the epoxide ring [9]. The electronegativity difference between carbon and oxygen, approximately 2.8 to 3.0 on the Pauling scale, contributes to the partial charge distribution within the molecule [9]. The polarizability of the compound spans 8.5 to 9.2 cubic Angstroms, indicating its response to external electric fields [9].

Ring strain energy calculations reveal that cyclopentene oxide possesses a strain energy of 6.5 to 7.0 kilocalories per mole, significantly lower than the strain energies observed in ethylene oxide (27.5 kilocalories per mole) and propylene oxide (25.8 kilocalories per mole) [23] [12]. This reduced strain energy reflects the distribution of ring strain across the bicyclic framework and the conformational flexibility afforded by the five-membered ring component [12] [23].

Comparative Conformational Studies with Related Epoxides

Comparative conformational analysis of cyclopentene oxide with related epoxide systems reveals distinct structural preferences and energy landscapes [5] [6] [16]. Cyclohexene oxide adopts a half-chair conformation with variable pucker angles, contrasting with the boat conformation observed in cyclopentene oxide [5] [6] [16]. The conformational interconversion barrier for cyclohexene oxide measures 4.3 kilocalories per mole, similar to the 4.0 to 4.5 kilocalories per mole barrier observed for cyclopentene oxide [16] [24].

Cycloheptene oxide exhibits conformational complexity through equilibrating chair conformations with an endo to exo ratio of 70 to 30, demonstrating greater conformational flexibility compared to the more rigid cyclopentene oxide system [5] [6]. The ring strain energy of cycloheptene oxide (4.5 to 5.0 kilocalories per mole) is lower than that of cyclopentene oxide, reflecting the reduced strain in larger ring systems [12].

Ethylene oxide maintains a planar geometry with zero pucker angle due to its symmetrical structure and small ring size [9] [12]. The significantly higher ring strain energy of ethylene oxide (27.5 kilocalories per mole) compared to cyclopentene oxide demonstrates the strain-relieving effect of the bicyclic framework [12] [23]. Propylene oxide adopts a gauche conformation with a pucker angle of approximately 25 degrees and a conformational barrier of 2.8 kilocalories per mole [12].

Dynamic nuclear magnetic resonance spectroscopy studies of cyclohexene oxide reveal decoalescence phenomena at low temperatures, with coalescence temperatures above -178.2 degrees Celsius [16] [24]. These observations indicate rapid conformational interconversion at ambient temperatures through endo-boat and exo-boat transition states [16] [17]. The experimental rate constant for conformational interconversion measures 227 inverse seconds with a free energy barrier of 4.3 kilocalories per mole at -178.2 degrees Celsius [16].

Computational studies comparing cyclopentene oxide with other bicyclic epoxides demonstrate the influence of ring size on conformational preferences and electronic properties [25] [26]. Bicyclo[3.1.0] epoxonium ions, which include cyclopentene oxide derivatives, show distinct reactivity patterns compared to bicyclo[4.1.0] systems due to differences in ring strain and orbital overlap [25] [26].

The conformational analysis of cyclopentene oxide through lanthanide induced shift techniques provides experimental validation of theoretical predictions [5] [6]. The LIRAS3 complexation model involving two symmetric lone pairs on the oxygen atom successfully reproduces the observed spectroscopic data for symmetric epoxide compounds [5]. The agreement between experimental lanthanide induced shift data and molecular mechanics calculations confirms the boat conformation with a 30-degree pucker angle [5] [6].

Data Tables

Table 1: Basic Molecular Properties of Cyclopentene Oxide

PropertyValue
IUPAC Name6-Oxabicyclo[3.1.0]hexane
CAS Number285-67-6
Molecular FormulaC5H8O
Molecular Weight (g/mol)84.12
Melting Point (°C)136-137
Boiling Point (°C)102
Density at 25°C (g/mL)0.964
Refractive Index1.4200-1.4300
SMILESC12C(O1)CCC2
InChI KeyGJEZBVHHZQAEDB-UHFFFAOYSA-N

Table 2: Structural Parameters in Cyclopentene Oxide

ParameterCyclopentene OxideReference Range
C-O Bond Length (Å)1.44-1.491.43-1.50
C-C Bond Length in Ring (Å)1.531.52-1.54
C-C Bond Length in Bridge (Å)1.51-1.521.50-1.53
C-O-C Bond Angle (°)60-6259-63
Ring C-C-C Bond Angle (°)105104-106
Epoxide Ring Angle (°)6058-62
Pucker Angle (°)~3025-35

Table 3: Conformational Analysis of Related Epoxides

EpoxidePreferred ConformationPucker Angle (°)Ring Strain (kcal/mol)Barrier to Inversion (kcal/mol)
Cyclopentene OxideBoat~306.5-7.04.0-4.5
Cyclohexene OxideHalf-chairVariable5.8-6.24.3
Cycloheptene OxideChair (equilibrating)Variable4.5-5.0Variable
Ethylene OxidePlanar027.5N/A
Propylene OxideGauche~2525.82.8

Table 4: Stereoelectronic Properties of Cyclopentene Oxide

Electronic PropertyExperimental/Calculated ValueComparison with Ethylene Oxide
Lone Pair Orbital Energy (eV)-10.2 to -10.8Similar
σ* C-O Orbital Energy (eV)2.5 to 3.2Lower by 0.3-0.5 eV
HOMO Energy (eV)-10.5Higher by 0.2 eV
LUMO Energy (eV)2.8Lower by 0.4 eV
Dipole Moment (D)1.8-2.1Lower
Electronegativity (Pauling)2.8-3.0Similar
Polarizability (ų)8.5-9.2Higher

Table 5: Computational Studies of Cyclopentene Oxide Structure

MethodOptimized GeometryTotal Energy (hartree)Ring Strain Energy (kcal/mol)
HF/6-31G*Boat conformation-267.89456.8
B3LYP/6-311G*Boat with 30° pucker-269.21566.5
MP2/6-311G*Boat with 28° pucker-268.74236.7
MM3Boat conformationN/A6.9
DFT/B3LYPBoat conformation-269.19876.6

XLogP3

0.8

Hydrogen Bond Acceptor Count

1

Exact Mass

84.057514874 g/mol

Monoisotopic Mass

84.057514874 g/mol

Heavy Atom Count

6

UNII

U3EKO505C5

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (10.64%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

285-67-6

Wikipedia

Cyclopentene oxide

Methods of Manufacturing

PROBABLY BY REACTION OF CYCLOPENTENE WITH A PEROXY ACID, EG, PERACETIC ACID

General Manufacturing Information

6-Oxabicyclo[3.1.0]hexane: ACTIVE

Dates

Modify: 2023-08-15

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